![molecular formula C15H19BrO2S B13592417 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a sulfanyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane typically involves multiple steps, starting with the preparation of the 5-bromo-2-cyclopropoxyphenyl precursor. This precursor can be synthesized through a bromination reaction followed by the introduction of the cyclopropoxy group via a nucleophilic substitution reaction. The final step involves the attachment of the sulfanyl group and the formation of the oxane ring through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}oxane
- 4-{[(5-Bromo-2-ethoxyphenyl)sulfanyl]methyl}oxane
- 4-{[(5-Bromo-2-propoxyphenyl)sulfanyl]methyl}oxane
Uniqueness
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C15H19BrO2S |
|---|---|
分子量 |
343.3 g/mol |
IUPAC名 |
4-[(5-bromo-2-cyclopropyloxyphenyl)sulfanylmethyl]oxane |
InChI |
InChI=1S/C15H19BrO2S/c16-12-1-4-14(18-13-2-3-13)15(9-12)19-10-11-5-7-17-8-6-11/h1,4,9,11,13H,2-3,5-8,10H2 |
InChIキー |
DZHWASVHEHTFER-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=C(C=C2)Br)SCC3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


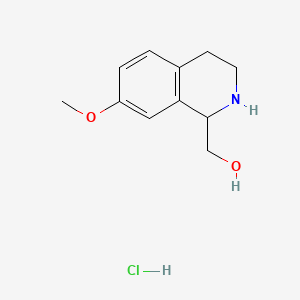
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
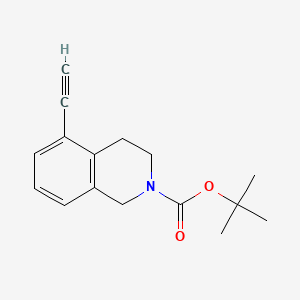



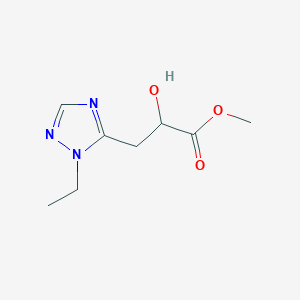
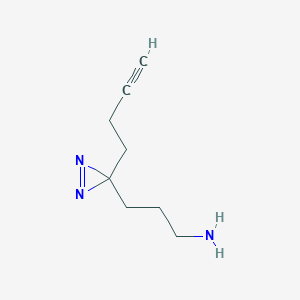
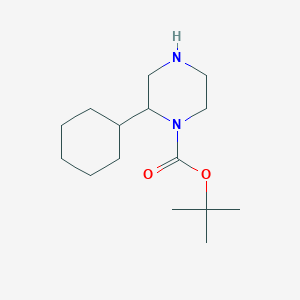
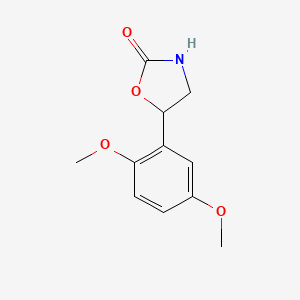
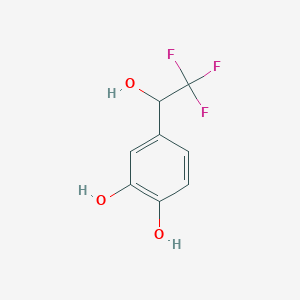
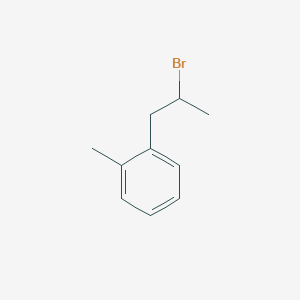
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
